(2Z,5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-[(2,3-dichlorophenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
The compound (2Z,5E)-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2,3-DICHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule featuring a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2,3-DICHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the chlorinated phenyl and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2,3-DICHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The chlorinated phenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
(2Z,5E)-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2,3-DICHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2,3-DICHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Chlorinated Phenyl Derivatives: Compounds with similar chlorinated phenyl groups, such as chlorobenzene derivatives.
Thiazolidinone Derivatives: Other thiazolidinone-based compounds with different substituents.
Uniqueness
(2Z,5E)-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2,3-DICHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: stands out due to its specific combination of chlorinated phenyl and methoxyphenyl groups, which confer unique chemical and biological properties. Its distinct structure allows for diverse applications and potential therapeutic benefits.
Properties
Molecular Formula |
C23H15Cl3N2O2S |
---|---|
Molecular Weight |
489.8 g/mol |
IUPAC Name |
(5E)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(2,3-dichlorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H15Cl3N2O2S/c24-17-5-2-1-4-15(17)13-30-16-10-8-14(9-11-16)12-20-22(29)28-23(31-20)27-19-7-3-6-18(25)21(19)26/h1-12H,13H2,(H,27,28,29)/b20-12+ |
InChI Key |
QLTWPZSBBOWKSR-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3)Cl |
Origin of Product |
United States |
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